Structural Distinction: Methylene Spacer Defines Pharmacological Trajectory Versus Direct-Linked Analogs
The target compound (CAS 523980-09-8) contains a critical methylene (-CH2-) spacer connecting the 3-benzyloxyphenyl moiety to the piperazine nitrogen, distinguishing it structurally and functionally from direct-linked analogs such as 1-(3-(benzyloxy)phenyl)piperazine (CAS 756751-75-4) . This spacer increases the molecular weight by 14 Da (282.4 vs. 268.35 g/mol) and introduces an additional rotatable bond . In the SAR study by Knez et al., the methylene-linked series (3-(benzyloxy)benzyl)piperazines) demonstrated measurable MAO-B inhibitory activity and favorable BBB permeation, whereas direct-linked analogs are predominantly explored as serotonin receptor ligands [1].
| Evidence Dimension | Structural feature and molecular properties |
|---|---|
| Target Compound Data | CAS 523980-09-8; C18H22N2O; MW = 282.4 g/mol; Contains -CH2- spacer; ≥95% purity |
| Comparator Or Baseline | 1-(3-(Benzyloxy)phenyl)piperazine (CAS 756751-75-4); C17H20N2O; MW = 268.35 g/mol; Direct N-aryl linkage; ≥95% purity |
| Quantified Difference | MW increase of 14 Da (5.2%); Additional rotatable bond (increased conformational flexibility) |
| Conditions | Commercial research-grade compounds as supplied by vendors |
Why This Matters
The methylene spacer directs compound selection toward MAO-B related applications rather than serotonin receptor-focused programs, with the increased molecular flexibility enabling distinct binding pose geometries in hydrophobic enzyme pockets.
- [1] Knez D, et al. Indoles and 1-(3-(benzyloxy)benzyl)piperazines: Reversible and selective monoamine oxidase B inhibitors identified by screening an in-house compound library. Bioorg Chem. 2022;119:105581. View Source
